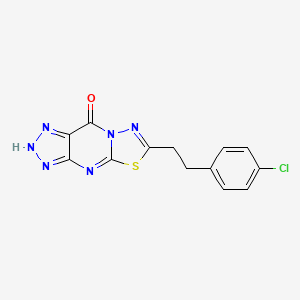
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride is a synthetic organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ring substituted with a 2,4-dinitrophenyl group and a 3-hydroxypropyl group. It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride typically involves the following steps:
Nitration of Phenyl Ring: The starting material, phenylpyridine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions of the phenyl ring.
Alkylation: The nitrated product is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate. This step introduces the 3-hydroxypropyl group to the pyridine ring.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with methyl chloride to form the pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.
Major Products
Oxidation: Formation of 1-(2,4-Dinitrophenyl)-4-(3-oxopropyl)pyridin-1-ium chloride.
Reduction: Formation of 1-(2,4-Diaminophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride.
Substitution: Formation of 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium hydroxide or other substituted products.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridine
- 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridinium bromide
- 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridinium iodide
Uniqueness
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
104642-50-4 |
|---|---|
Molecular Formula |
C14H14ClN3O5 |
Molecular Weight |
339.73 g/mol |
IUPAC Name |
3-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C14H14N3O5.ClH/c18-9-1-2-11-5-7-15(8-6-11)13-4-3-12(16(19)20)10-14(13)17(21)22;/h3-8,10,18H,1-2,9H2;1H/q+1;/p-1 |
InChI Key |
YYCMDQUGRJBHMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)CCCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


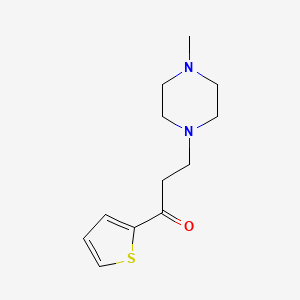
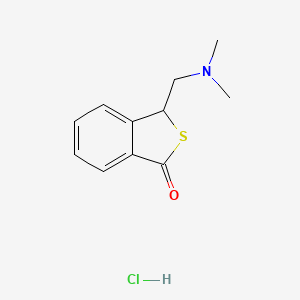

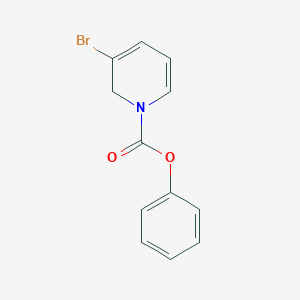
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
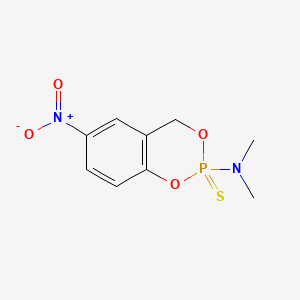
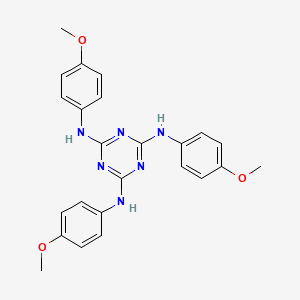
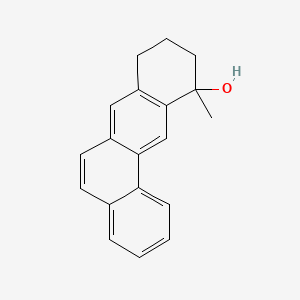
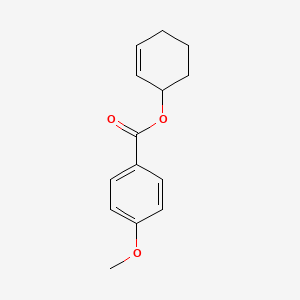
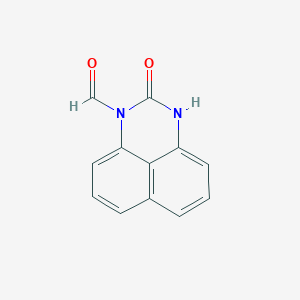
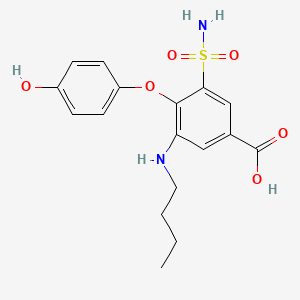
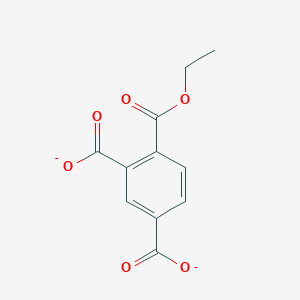
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
